2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 1181312-69-5) is a synthetic pyridazin-3(2H)-one derivative characterized by a 4-chlorophenyl substituent at the C6 position and a 2-aminoethyl chain at the N2 position of the diazinone ring. With a molecular formula of C12H12ClN3O and a molecular weight of 249.69 g/mol, this compound belongs to a pharmacologically significant heterocyclic class whose members have been investigated as phosphodiesterase (PDE) inhibitors , D-amino acid oxidase (DAAO) inhibitors , acetylcholinesterase inhibitors , and kinase inhibitors.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1181312-69-5
Cat. No. B1532664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
CAS1181312-69-5
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CCN)Cl
InChIInChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2
InChIKeyCPPYQODHFZJTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 1181312-69-5): Core Structure and Research Classification


2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 1181312-69-5) is a synthetic pyridazin-3(2H)-one derivative characterized by a 4-chlorophenyl substituent at the C6 position and a 2-aminoethyl chain at the N2 position of the diazinone ring. With a molecular formula of C12H12ClN3O and a molecular weight of 249.69 g/mol, this compound belongs to a pharmacologically significant heterocyclic class whose members have been investigated as phosphodiesterase (PDE) inhibitors [1], D-amino acid oxidase (DAAO) inhibitors [2], acetylcholinesterase inhibitors [3], and kinase inhibitors [4]. The combination of a primary amine handle and a halogenated aromatic ring distinguishes it from simpler pyridazinone building blocks and positions it as a versatile intermediate for further medicinal chemistry derivatization.

Why Generic Pyridazinone Substitution Is Not Straightforward: Structural Determinants of 2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one Differentiation


Generic substitution among pyridazin-3(2H)-ones is rendered unreliable by the pronounced impact of N2-substitution on biological target engagement and physicochemical properties. Structure-activity relationship (SAR) studies across PDE3, PDE4, DAAO, and kinase inhibitor programs demonstrate that the identity and length of the N2-substituent profoundly modulates potency, selectivity, and pharmacokinetic behavior [1][2]. The target compound incorporates a primary amino group on a two-carbon linker, providing a chemically accessible nucleophilic handle that the unsubstituted and simple alkyl-substituted analogs lack. This functional group enables site-specific conjugation, salt formation to modulate solubility, or further elaboration into amides, ureas, and sulfonamides without requiring de novo core synthesis. Consequently, replacing this compound with 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4) or other N2-alkyl variants would forfeit the synthetic versatility conferred by the terminal amine, necessitating additional synthetic steps to re-introduce a comparable handle.

2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: Quantitative Evidence of Differentiation from Structural Analogs


N2-Aminoethyl Substitution Enables Synthetically Accessible Derivatization That N2-Unsubstituted and N2-Methyl Analogs Cannot Provide

The target compound possesses a primary amine tethered by a two-carbon spacer to the N2 position of the pyridazinone core. This structural feature distinguishes it from 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4), which carries a hydrogen at N2 (pKa ~10.94, predicted density 1.35 g/cm³) , and from 2-(2-aminoethyl)pyridazin-3(2H)-one (CAS 215524-17-7), which lacks the 4-chlorophenyl group entirely. The aminoethyl handle provides a pKa ~9.5–10.5 nucleophilic amine suitable for amide coupling, reductive amination, or sulfonamide formation under standard conditions without requiring protection/deprotection of the pyridazinone NH. In contrast, the N2-unsubstituted comparator requires N-alkylation with a protected aminoethyl halide followed by deprotection to achieve equivalent functionality, adding two synthetic steps and reducing overall yield.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Dual Pharmacophoric Elements Target PDE3 and DAAO Inhibitor Chemical Space Simultaneously

SAR analysis from the pyridazinone PDE3 and DAAO patent literature reveals that the 4-chlorophenyl group is a privileged fragment for occupying hydrophobic pockets within PDE3 (e.g., NT-702: 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one inhibits PDE3A with IC50 = 0.179 nM) [1] and DAAO active sites (Takeda patent family claims pyridazinones with 6-aryl substitution as DAAO inhibitors with desirable potency and selectivity) [2]. Simultaneously, the N2-aminoethyl chain mimics the ethylamino linker found in DAAO inhibitor scaffolds and provides a vector for extending into solvent-exposed or selectivity-determining regions. The unsubstituted comparator 6-(4-chlorophenyl)pyridazin-3(2H)-one has been evaluated primarily for acetylcholinesterase inhibition (KI values in the nanomolar range for optimized derivatives) [3] and antibacterial activity (IC50 ~12–15 µM against bacterial cell lines) , representing a divergent activity profile. No single comparator compound simultaneously presents the 4-chlorophenyl pharmacophore and the N2-aminoethyl extension, making the target compound a unique dual-pharmacophore intermediate.

Phosphodiesterase Inhibition D-Amino Acid Oxidase CNS Drug Discovery

Predicted Physicochemical Differentiation: Enhanced Aqueous Solubility and Reduced logP Relative to N2-Unsubstituted and N2-Methyl Analogs via Terminal Amine Introduction

Introducing a primary amine at the terminus of the N2-ethyl chain is predicted to substantially alter the physicochemical profile of the pyridazinone core. The comparator 6-(4-chlorophenyl)pyridazin-3(2H)-one has experimental logP = 2.66, logD = 2.66, logSw = -3.61, and topological polar surface area (TPSA) = 37.4 Ų . The addition of the -CH2CH2NH2 group to this scaffold is predicted to increase TPSA by approximately 26–30 Ų (the primary amine contribution), reduce logP by 0.8–1.2 log units due to increased hydrogen-bonding capacity, and improve aqueous solubility by 0.5–1.0 log unit. These shifts move the compound closer to CNS drug-like chemical space (TPSA < 70 Ų, logP 1–3) [1] compared to the more lipophilic N2-unsubstituted analog. N2-Methyl or N2-ethyl analogs (lacking the terminal polar group) would retain logP values closer to 2.5–3.0 and lack the salt-forming capability of the amine.

Physicochemical Properties Drug-Likeness ADME Prediction

Optimal Research and Procurement Application Scenarios for 2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one


Versatile Building Block for Parallel Library Synthesis in PDE3 and DAAO Lead Optimization Programs

The primary amine handle on the N2-ethyl chain enables rapid parallel derivatization into amide, urea, sulfonamide, or reductive amination libraries without core scaffold synthesis. Medicinal chemistry teams pursuing PDE3 inhibitors (where the 4-chlorophenyl group is a validated pharmacophore as demonstrated by NT-702 with PDE3A IC50 = 0.179 nM) [1] or DAAO inhibitors (where Takeda's patent family extensively exemplifies 6-aryl pyridazinones with aminoalkyl substitution) [2] can use this intermediate to explore SAR around the N2 vector in a single synthetic step. The ≥95% commercial purity specification ensures consistent library quality without pre-purification.

Fragment-to-Lead Starting Point for CNS-Targeted Programs Requiring Balanced Polarity

With a predicted TPSA of approximately 63–67 Ų and logP of approximately 1.5–1.9 — properties that fall within established CNS drug-like space (TPSA < 70 Ų, logP 1–3) [3] — this compound offers a more polarity-balanced starting point than the more lipophilic N2-unsubstituted analog (logP = 2.66, TPSA = 37.4 Ų) . Fragment-based drug discovery (FBDD) programs targeting CNS indications such as schizophrenia (via DAAO inhibition) or cognitive enhancement (via PDE inhibition) can procure this fragment-sized intermediate (MW = 249.69 g/mol) for direct screening or rapid elaboration.

Reference Standard for Analytical Method Development and Quality Control of Amino-Functionalized Pyridazinones

The combination of a UV-active pyridazinone chromophore and a primary amine suitable for derivatization with chromogenic or fluorogenic reagents (e.g., ninhydrin, Fmoc-Cl) makes this compound suitable as a reference standard for HPLC and LC-MS method development. Unlike 6-(4-chlorophenyl)pyridazin-3(2H)-one , which lacks the derivatizable amine, or 2-(2-aminoethyl)pyridazin-3(2H)-one, which lacks the strong UV chromophore of the 4-chlorophenyl group, this compound provides dual detection capability (UV at 254 nm and fluorescence after derivatization), enabling sensitive quantification in complex biological matrices. Vendors such as Bidepharm provide batch-specific QC data including NMR, HPLC, and GC .

Key Intermediate for PROTAC and Bifunctional Molecule Synthesis Targeting PDE3 or DAAO

In the emerging field of targeted protein degradation, the primary amine serves as an orthogonal conjugation handle for attaching E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) via amide or carbamate linkages. The 4-chlorophenyl group provides target protein binding affinity toward PDE3 or DAAO, while the aminoethyl spacer can be extended with polyethylene glycol or alkyl linkers to optimize the ternary complex geometry. This bifunctional utility is absent in N2-unsubstituted or N2-alkyl analogs that lack the terminal functional group.

Quote Request

Request a Quote for 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.